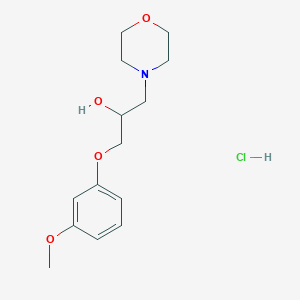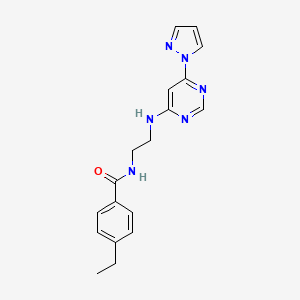
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 1994 and has since been widely used in scientific research to study the role of dopamine receptors in various physiological processes.
Mécanisme D'action
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol acts as a selective antagonist of the dopamine D2 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the activity of the dopamine pathway, which is involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the activity of the mesolimbic dopamine pathway, and decrease the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more precise manipulation of the dopamine pathway. However, one limitation is that it may not accurately mimic the effects of natural dopamine depletion or activation, as it is a synthetic compound.
Orientations Futures
There are several future directions for research involving 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol. One potential area of study is its potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Additionally, further research could explore the role of other dopamine receptors in these processes, as well as the potential for developing more selective dopamine receptor antagonists.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 3-methoxyphenol with 3-chloropropionyl chloride to form 3-(3-methoxyphenoxy)propanoyl chloride. This intermediate is then reacted with morpholine to form this compound.
Applications De Recherche Scientifique
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol has been used extensively in scientific research to study the role of dopamine D2 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, depression, and addiction.
Propriétés
IUPAC Name |
1-(3-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-13-3-2-4-14(9-13)19-11-12(16)10-15-5-7-18-8-6-15;/h2-4,9,12,16H,5-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZAJJDXVXKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)

![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)
![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)
![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)